molecular formula C17H13BrN2O B11461815 2-(4-bromophenyl)-N-(quinolin-5-yl)acetamide

2-(4-bromophenyl)-N-(quinolin-5-yl)acetamide

Cat. No.: B11461815
M. Wt: 341.2 g/mol
InChI Key: KQOLDXMBESRRKN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(quinolin-5-yl)acetamide is an organic compound that features a bromophenyl group and a quinoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

    Formation of the acetamide linkage: This can be achieved by reacting 4-bromophenylacetic acid with quinoline-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions might target the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products with oxidized quinoline rings.

    Reduction: Products with reduced bromophenyl groups.

    Substitution: Products where the bromine atom is replaced by another group.

Scientific Research Applications

2-(4-bromophenyl)-N-(quinolin-5-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with quinoline and bromophenyl groups can interact with various molecular targets, such as enzymes or receptors, through binding interactions that affect their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(quinolin-5-yl)acetamide
  • 2-(4-fluorophenyl)-N-(quinolin-5-yl)acetamide
  • 2-(4-methylphenyl)-N-(quinolin-5-yl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-N-(quinolin-5-yl)acetamide may confer unique reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

2-(4-bromophenyl)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C17H13BrN2O/c18-13-8-6-12(7-9-13)11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21)

InChI Key

KQOLDXMBESRRKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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